molecular formula C20H23N3O2S B10946655 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B10946655
M. Wt: 369.5 g/mol
InChI Key: WPWASAYWUQIECF-UHFFFAOYSA-N
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Description

N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-methylbenzyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution with 2-Methylbenzyl Group: The pyrazole ring is then subjected to alkylation using 2-methylbenzyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Introduction of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the substituted pyrazole with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the sulfonamide group allows for strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE:

    N~1~-[3,5-DIMETHYL-1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.

Uniqueness

N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of the 2-methylbenzyl group, which enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H23N3O2S/c1-14-9-11-19(12-10-14)26(24,25)22-20-16(3)21-23(17(20)4)13-18-8-6-5-7-15(18)2/h5-12,22H,13H2,1-4H3

InChI Key

WPWASAYWUQIECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C

Origin of Product

United States

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